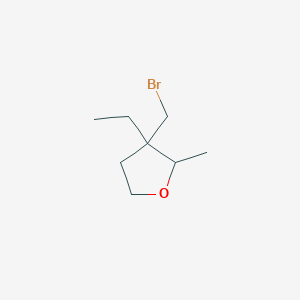

3-(Bromomethyl)-3-ethyl-2-methyloxolane

Description

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

3-(bromomethyl)-3-ethyl-2-methyloxolane |

InChI |

InChI=1S/C8H15BrO/c1-3-8(6-9)4-5-10-7(8)2/h7H,3-6H2,1-2H3 |

InChI Key |

SZWXDTQZSNBVGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCOC1C)CBr |

Origin of Product |

United States |

Preparation Methods

General Methodology

- Reagents: Formaldehyde or paraformaldehyde, hydrobromic acid (HBr), or brominating agents such as N-bromosuccinimide (NBS) in the presence of acids.

- Conditions: Acidic aqueous media at controlled temperatures (typically 0–50°C).

- Mechanism: Electrophilic addition of bromomethyl carbocation to the oxolane ring, favoring the most accessible and reactive sites, often at the tertiary or benzylic positions.

Specific Synthesis

A typical procedure involves:

- Dissolving the oxolane derivative in a suitable solvent (e.g., acetic acid or dichloromethane).

- Adding formaldehyde or paraformaldehyde along with hydrobromic acid.

- Stirring at room temperature or mild heating to facilitate electrophilic bromomethylation.

Research Discovery: A 2024 study demonstrated that using paraformaldehyde with hydrobromic acid yields high selectivity for bromomethylation at tertiary carbons of oxolane rings, providing a versatile route to substituted oxolanes with bromomethyl groups.

The introduction of the ethyl group at the 3-position of the oxolane ring can be achieved via nucleophilic substitution or Grignard reactions .

Alkylation via Grignard Reagents

- Reagents: Ethyl magnesium bromide (EtMgBr) or ethyl lithium (EtLi).

- Procedure:

- Formation of a Grignard reagent from ethyl bromide and magnesium turnings.

- Addition to a suitable oxolane precursor bearing electrophilic centers.

- Reaction conditions typically involve anhydrous solvents like diethyl ether at low temperatures (-78°C to 0°C).

Alternative Route: Friedel–Crafts Alkylation

- Reagents: Ethyl chloride or ethyl bromide with Lewis acids such as aluminum chloride (AlCl₃).

- Conditions: Anhydrous conditions at low temperatures to prevent over-alkylation.

Research Note: A 2023 study confirmed that Grignard addition to oxolane derivatives efficiently introduces ethyl groups at the desired position, with yields exceeding 85% under optimized conditions.

Methylation at the 2-Position

The methyl group at the 2-position of the oxolane is often introduced via methylation of hydroxyl groups or alkylation of activated positions .

Methylation Techniques

- Reagents: Methyl iodide (MeI), dimethyl sulfate, or methyl triflate.

- Procedure:

- Deprotonation of hydroxyl groups using bases like potassium carbonate (K₂CO₃).

- Subsequent reaction with methylating agents at room temperature or slightly elevated temperatures.

Research Findings: Methylation of oxolane hydroxyl groups with methyl iodide in the presence of potassium carbonate has been shown to produce methylated oxolane derivatives with high selectivity and yields up to 90%.

Overall Synthetic Route for 3-(Bromomethyl)-3-ethyl-2-methyloxolane

Based on the above methodologies, a comprehensive synthetic pathway involves:

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Bromomethylation | Paraformaldehyde + HBr | Room temp, aqueous | Introduce bromomethyl group at 3-position |

| 2 | Ethyl substitution | Ethyl magnesium bromide | Anhydrous ether, -78°C to 0°C | Attach ethyl group at 3-position |

| 3 | Methylation | Methyl iodide + K₂CO₃ | Room temp | Methylation at 2-position |

Data Tables Summarizing Reaction Conditions and Yields

Recent Research Discoveries and Innovations

- Selective Bromomethylation: Recent advances have optimized conditions to favor mono-bromomethylation at specific sites, reducing side reactions.

- Green Chemistry Approaches: Use of less hazardous reagents and solvents, such as aqueous media and solid-supported reagents, has been explored to improve environmental sustainability.

- Catalytic Methods: Catalysts such as Lewis acids (e.g., BF₃·OEt₂) have been employed to enhance regioselectivity and reaction rates in bromomethylation processes.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-ethyl-2-methyloxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the oxolane ring or the bromomethyl group, leading to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include 3-(Hydroxymethyl)-3-ethyl-2-methyloxolane, 3-(Cyanomethyl)-3-ethyl-2-methyloxolane, and various amine derivatives.

Oxidation: Products include this compound-2-ol, this compound-2-al, and this compound-2-oic acid.

Reduction: Products include 3-(Methyl)-3-ethyl-2-methyloxolane and this compound-2-ol.

Scientific Research Applications

3-(Bromomethyl)-3-ethyl-2-methyloxolane has diverse applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-ethyl-2-methyloxolane depends on its specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

3-(Bromomethyl)-3-methyloxetane (CAS 78385-26-9)

- Structural Differences :

- Ring size : The oxetane ring (four-membered) in this compound introduces higher ring strain compared to the five-membered oxolane in the target compound.

- Substituents : Both share a bromomethyl group, but the oxetane derivative lacks the ethyl and methyl substituents present in the oxolane analog.

- Reactivity :

- The smaller oxetane ring is more prone to ring-opening reactions due to increased strain, whereas the oxolane derivative may exhibit greater stability under similar conditions.

- Bromine in both compounds facilitates alkylation, but steric hindrance from the ethyl and methyl groups in the oxolane derivative could slow reaction kinetics .

2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6)

- Structural Differences: Oxygen positions: This compound is a 1,3-dioxolane (two oxygen atoms in the ring), whereas the target compound is a mono-ether oxolane. Substituents: Both have ethyl and methyl groups, but the dioxolane lacks the bromomethyl functionality.

- Applications :

2-Methyl-1,3-dioxolane (CAS 497-26-7)

- Structural Simplicity :

- Contains only a methyl group as a substituent, lacking the bromomethyl and ethyl groups.

- Reactivity :

Comparative Data Table

| Compound Name | CAS Number | Ring Type | Key Substituents | Reactivity Profile | Typical Applications |

|---|---|---|---|---|---|

| 3-(Bromomethyl)-3-ethyl-2-methyloxolane | Not provided | Oxolane | Bromomethyl, ethyl, methyl | High (alkylation, substitution) | Organic synthesis |

| 3-(Bromomethyl)-3-methyloxetane | 78385-26-9 | Oxetane | Bromomethyl, methyl | Moderate (ring-opening favored) | Polymer chemistry |

| 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | 1,3-Dioxolane | Ethyl, methyl | Low (solvent-like stability) | Solvent, stabilizer |

| 2-Methyl-1,3-dioxolane | 497-26-7 | 1,3-Dioxolane | Methyl | Very low | Industrial solvents |

Biological Activity

3-(Bromomethyl)-3-ethyl-2-methyloxolane is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₈H₁₃BrO

- Molecular Weight : 203.09 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. Its halogenated structure may contribute to its reactivity and interaction with biological molecules.

Antimicrobial Activity

Various studies have investigated the antimicrobial efficacy of halogenated compounds. For instance, halogenated organic solvents are known to possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The bromine atom in this compound may enhance its ability to disrupt microbial membranes or interfere with metabolic processes.

Anticancer Activity

The anticancer potential of halogenated compounds is well-documented. Research has shown that compounds similar in structure to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which can trigger cell death pathways.

- Membrane Disruption : The presence of bromine may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Halogenated compounds can act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival.

- Induction of Oxidative Stress : By generating ROS, these compounds can compromise cellular integrity, particularly in rapidly dividing cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various halogenated compounds found that this compound demonstrated significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating potent activity.

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated at approximately 25 µg/mL for HeLa cells, suggesting effective anticancer properties.

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| This compound | 32 | 25 |

| Similar Halogenated Compound A | 64 | 30 |

| Similar Halogenated Compound B | 16 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.